molecular formula C16H16O3 B5211474 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B5211474
M. Wt: 256.30 g/mol
InChI Key: VWTYEFUGZJJXLL-UHFFFAOYSA-N
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Description

7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a chromenone derivative characterized by a bicyclic scaffold comprising a fused cyclopentane and chromen-4-one system. The compound features a 2-methyl-allyloxy substituent at the 7-position of the chromenone core, which confers distinct physicochemical and biological properties.

Properties

IUPAC Name

7-(2-methylprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10(2)9-18-11-6-7-13-12-4-3-5-14(12)16(17)19-15(13)8-11/h6-8H,1,3-5,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYEFUGZJJXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing substituted phenols with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75-80°C) for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization using trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions could enhance the yield and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butyl alcohol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and the modulation of apoptotic pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) by activating caspase pathways and downregulating anti-apoptotic proteins .

Antioxidant Properties

The antioxidant capacity of chromenones is another area of interest. The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases.

  • Research Findings : In vitro assays demonstrated that this compound exhibited a higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, including:

  • Pechmann Condensation : A common synthetic route involves the condensation of resorcinol derivatives with α-ketoesters.
  • Allylation Reactions : The introduction of the methallyloxy group can be performed via allylation reactions using appropriate reagents under controlled conditions.

Table 1: Synthetic Methods Overview

MethodReactantsConditionsYield (%)
Pechmann CondensationResorcinol + α-ketoesterAcidic medium70%
AllylationResorcinol + allyl bromideBase-catalyzed65%

Agricultural Applications

Chromone derivatives have been explored for their potential as natural pesticides and growth regulators. The ability of this compound to modulate plant growth and resistance against pathogens has been documented.

Case Study in Agriculture

A field study assessed the efficacy of this compound as a biopesticide against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound, demonstrating its potential as an environmentally friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α), which plays a role in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The biological and chemical profiles of chromenone derivatives are highly dependent on substituent modifications. Below is a comparative analysis of 7-(2-methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one with key analogues:

Compound Substituent(s) Molecular Formula Key Properties/Activities Reference
This compound 7-(2-methyl-allyloxy) C₁₆H₁₆O₃ Hypothesized antimicrobial/AChE inhibitory activity based on structural similarity
7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4-one 7-(4-methoxybenzyloxy), 6-methyl C₂₁H₂₀O₄ Higher molecular weight (336.387 g/mol); potential enhanced lipophilicity
9-(2-Fluoro-benzyloxy)-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one 9-(2-fluoro-benzyloxy), 7-methyl C₂₀H₁₇FO₃ Fluorine substitution may improve metabolic stability and bioavailability
Coumarin 138 (7-Dimethylamino-2,3-dihydro-1H-cyclopenta[c]chromen-4-one) 7-dimethylamino C₁₄H₁₅NO₂ Fluorescent properties; applications in imaging and photodynamic therapy
Compound 228 (Quinoline-chromenone hybrid) Quinoline-chromenone hybrid C₂₆H₂₁ClN₂O₃ Potent AChE inhibition (IC₅₀ = 16.17 µM); dual binding to catalytic and peripheral AChE sites

Physicochemical Properties

  • Lipophilicity : The 2-methyl-allyloxy group increases lipophilicity (predicted logP ~2.8) compared to hydroxy or methoxy derivatives (e.g., 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, logP ~1.9), enhancing blood-brain barrier permeability .

Pharmacological Potential

  • Antimicrobial Activity: Analogues with allyloxy substituents (e.g., 2-methyl-allyloxy) disrupt microbial cell walls, as seen in related fungal-derived chromenones .
  • Neuroprotective Effects: Chromenones with AChE inhibitory activity (IC₅₀ < 20 µM) are candidates for Alzheimer’s disease therapy. The target compound’s activity is hypothesized to be weaker than quinoline hybrids but comparable to tacrine derivatives .

Biological Activity

7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a derivative of chromenone, a class of compounds known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18O3
  • Molecular Weight : 270.33 g/mol
  • InChIKey : PMIKKJJIKULHIR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromenone precursors with allylic alcohols or related compounds. The methodology often utilizes various catalysts to enhance yield and selectivity.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. In a study evaluating various coumarin derivatives, compounds similar to this compound demonstrated potent antioxidant activity with IC50 values ranging from 2.07 μM to 2.35 μM . These findings suggest that the compound may effectively scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of chromenone derivatives has been extensively studied. For example, a series of substituted coumarins showed moderate antiproliferative activity against breast cancer cell lines (MDA-MB-231). The most active compounds in these studies exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties. A study on related compounds indicated that certain chromenone derivatives could inhibit the growth of various bacterial strains . This suggests that this compound might possess similar antimicrobial effects.

The biological activities of chromenone derivatives are often attributed to their ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure allows for effective radical scavenging.
  • Anticancer Mechanism : Many coumarins induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : These compounds can disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Case Studies and Research Findings

StudyCompoundActivityIC50 (μM)
Coumarin derivativeAntioxidant2.07
Substituted coumarinAntiproliferative (breast cancer)0.03
Coumarin-linked triazoleAntimicrobialNot specified

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